

HPLC method for quantification of 1-Methyl-1H-indazole-3-carboxylic acid

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Compound of Interest

Compound Name: 1-Methyl-1H-indazole-3-carboxylic acid

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Application Note

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid** in bulk drug substances or pharmaceutical formulations. The method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering a rapid and reliable analytical solution. This method is suitable for quality control and research purposes.

Introduction

1-Methyl-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.^{[1][2][3]} Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of indazole derivatives due to its high resolution and sensitivity.^{[4][5]} This application note presents a detailed protocol for the determination of **1-Methyl-1H-indazole-3-carboxylic acid** using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Chemicals and Reagents:
 - **1-Methyl-1H-indazole-3-carboxylic acid** reference standard (97% purity or higher).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Water (HPLC grade, filtered and degassed).
 - Formic acid (analytical grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

Parameter	Condition
Column	C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection	UV at 280 nm
Run Time	10 minutes

Protocols

1. Standard Solution Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **1-Methyl-1H-indazole-3-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

- Bulk Drug Substance: Accurately weigh approximately 10 mg of the **1-Methyl-1H-indazole-3-carboxylic acid** sample, transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with methanol. Further dilute an aliquot of this solution with the mobile phase to fall within the calibration range.
- Pharmaceutical Formulation: The sample preparation for a formulated product will depend on the matrix. A generic extraction procedure may involve dissolving a known weight of the formulation in a suitable solvent, followed by filtration and dilution with the mobile phase.

3. Method Validation (Summary of Typical Parameters)

The developed method should be validated according to ICH guidelines. Typical validation parameters include:

- Linearity: Assessed by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. A correlation coefficient (r^2) of >0.999 is expected.
- Precision: Evaluated by repeated injections of a standard solution. The relative standard deviation (RSD) for peak area should be less than 2%.
- Accuracy: Determined by the recovery of a known amount of standard spiked into a placebo matrix. Recoveries are expected to be within 98-102%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

- Specificity: Assessed by analyzing a placebo and a stressed sample to ensure no interference at the retention time of the analyte.

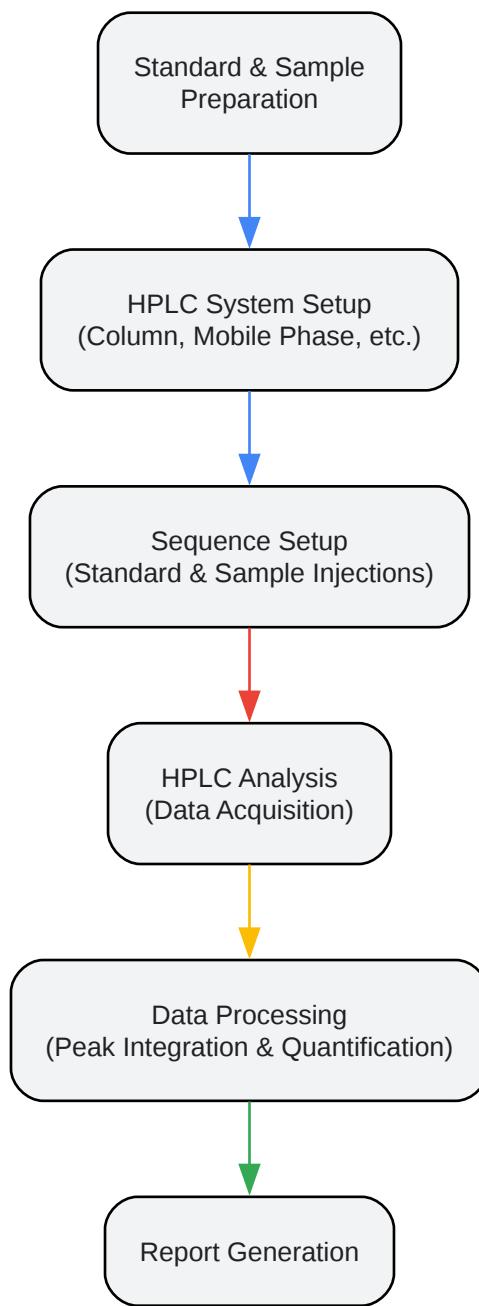
Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

Parameter	Expected Value
Retention Time (min)	~ 4.5
Linearity Range (µg/mL)	1 - 100
Correlation Coefficient (r^2)	> 0.999
Precision (%RSD)	< 2.0
Accuracy (% Recovery)	98.0 - 102.0
Limit of Detection (LOD) (µg/mL)	~ 0.1
Limit of Quantification (LOQ) (µg/mL)	~ 0.3

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid** using this HPLC method.



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HPLC Analysis Workflow

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantification of **1-Methyl-1H-indazole-3-carboxylic acid**. The method is simple, rapid, and can be readily implemented in a quality control or research laboratory setting. The use of a

common C18 column and a simple mobile phase makes this method cost-effective and easy to perform.

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